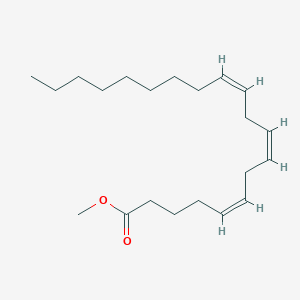

Methyl icosa-5,8,11-trienoate

Description

Properties

CAS No. |

14602-39-2 |

|---|---|

Molecular Formula |

C21H36O2 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

methyl icosa-5,8,11-trienoate |

InChI |

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3 |

InChI Key |

AESHPAQQBZWZMS-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC |

Canonical SMILES |

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC |

Appearance |

Unit:1mg/ml, 1mlSolvent:hexanePurity:90%Physical liquid |

Synonyms |

Mead Acid methyl ester |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

-

Reactants : Cis-5,8,11-eicosatrienoic acid (1 mol), methanol (10–20 mol excess).

-

Catalyst : 1–5% or (v/v).

-

Temperature : Reflux (60–80°C).

The reaction proceeds via protonation of the carboxylic acid, enhancing electrophilicity for methanol attack. Post-reaction, the mixture is neutralized with sodium bicarbonate (), and the ester is extracted using hexane. Yields typically exceed 85% for laboratory-scale preparations.

Boron Trichloride-Methanol Method

Boron trichloride () in methanol is a highly effective derivatization agent for converting free fatty acids to methyl esters. This method is preferred for sensitive polyunsaturated fatty acids (PUFAs) due to minimized isomerization risk.

Procedure:

-

Dissolve 50 mg of cis-5,8,11-eicosatrienoic acid in 2 mL of 12–14% -methanol reagent.

-

Heat at 60°C for 5–10 minutes under nitrogen.

-

Cool, add 1 mL each of water and hexane, and vortex.

-

Separate the hexane layer and dry over anhydrous sodium sulfate ().

Advantages : Rapid reaction (<15 minutes), high purity (>95%).

Limitations : is moisture-sensitive, requiring inert atmospheres.

Boron Trifluoride-Methanol Method

Boron trifluoride ()-methanol complexes offer a milder alternative for esterification, particularly suitable for labile substrates.

Protocol:

-

Mix the acid (50 mg) with 2 mL of 14% -methanol.

-

Reflux at 100°C for 1 hour.

-

Extract esters with hexane and wash with potassium carbonate () to remove residual catalyst.

Yield : 80–90% with minimal side reactions.

Applications : Ideal for small-scale syntheses requiring high stereochemical fidelity.

Industrial-Scale Production

Large-scale manufacturing employs continuous-flow reactors to enhance efficiency and safety.

Key Parameters:

| Parameter | Value |

|---|---|

| Reactor type | Tubular flow reactor |

| Residence time | 30–60 minutes |

| Temperature | 70–90°C |

| Pressure | 10–15 bar |

Purification : Distillation under reduced pressure (0.1–1 mmHg) isolates the ester at 180–200°C. Crystallization at −20°C further removes saturated impurities.

Purification and Quality Control

Techniques:

Purity Assessment:

-

GC-MS : Retention time comparison with certified standards on polar columns (e.g., DB-23).

-

NMR : NMR confirms double bond positions (δ 5.3–5.4 ppm, multiplet).

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Acid-catalyzed | 85–90 | 90–95 | Moderate | |

| -methanol | 90–95 | 95–98 | Low | |

| -methanol | 80–85 | 92–95 | Low | |

| Industrial flow | 95–98 | 99+ | High |

Catalyst Efficiency : achieves superior yields but poses handling challenges. Industrial methods prioritize sulfuric acid for cost and safety.

Stability Considerations

Chemical Reactions Analysis

Reaction Conditions

| Reactants | Products | Catalyst/Conditions | References |

|---|---|---|---|

| cis-5,8,11-Eicosatrienoic acid + Methanol | cis-5,8,11-Eicosatrienoic acid methyl ester | Acid catalyst (e.g., H₂SO₄, HCl) |

-

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of methanol attacks the carbonyl carbon of the carboxylic acid.

-

Typical conditions involve refluxing the mixture at elevated temperatures (60–80°C) for several hours .

-

The product is isolated as a colorless oil with a predicted density of 0.891 g/cm³ and boiling point of 405.1±34.0°C .

Oxidation Reactions

The compound’s conjugated triene system makes it susceptible to:

-

Autoxidation : Radical-mediated peroxidation at the bis-allylic positions (C7, C10, C13), forming hydroperoxides.

-

Enzymatic oxidation : Potential substrate for lipoxygenases or cyclooxygenases in biochemical pathways, though specific data are unavailable .

Vasodilation Studies

-

Used as a precursor to synthesize epoxy derivatives (e.g., 14,15-epoxyeicosatrienoic acid methyl ester) for studying vascular relaxation mechanisms .

-

Compared to other eicosanoids, it shows moderate vasodilatory effects in in vitro models .

Stability and Handling Considerations

Scientific Research Applications

Overview

Cis-5,8,11-Eicosatrienoic acid methyl ester is a fatty acid methyl ester derived from eicosatrienoic acid, an omega-9 fatty acid. This compound is recognized for its potential applications in various fields including biochemistry, nutrition, and pharmaceuticals. Its molecular structure and properties make it a valuable compound for research and industrial applications.

Biochemical Research

Cis-5,8,11-Eicosatrienoic acid methyl ester serves as a molecular tool in biochemical studies. It is often utilized to:

- Investigate lipid metabolism pathways.

- Study the role of fatty acids in cellular signaling processes.

- Analyze the effects of unsaturated fatty acids on cell membranes and their fluidity.

Nutritional Studies

This compound is significant in nutritional research due to its role as a source of essential fatty acids. Key applications include:

- Assessing the impact of dietary intake of eicosatrienoic acid on human health.

- Evaluating its potential benefits in reducing inflammation and cardiovascular diseases.

Pharmaceutical Development

Cis-5,8,11-Eicosatrienoic acid methyl ester has been explored for its therapeutic properties:

- It has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

- Research indicates potential applications in drug formulation as a carrier for lipophilic drugs.

Analytical Techniques

Several analytical methods are employed to study cis-5,8,11-Eicosatrienoic acid methyl ester:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the separation and identification of fatty acid methyl esters in complex mixtures. It provides detailed insights into the composition and concentration of fatty acids present in biological samples .

| Technique | Description |

|---|---|

| GC-MS | Separation and identification of fatty acids |

| High-Performance Liquid Chromatography (HPLC) | Purification and analysis of lipid compounds |

Case Studies

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal examined the anti-inflammatory properties of cis-5,8,11-Eicosatrienoic acid methyl ester. The results indicated that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential use as an anti-inflammatory agent .

Case Study 2: Dietary Impact on Health

In another research project focusing on dietary fats, participants consuming diets enriched with eicosatrienoic acid showed improved cardiovascular health markers compared to those on saturated fat diets. This study highlights the importance of including unsaturated fatty acids like cis-5,8,11-Eicosatrienoic acid methyl ester in the diet .

Mechanism of Action

The mechanism of action of cis-5,8,11-Eicosatrienoic acid methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. The molecular targets include various receptors and enzymes that regulate cellular processes .

Comparison with Similar Compounds

Structural Isomers and Omega Classification

The biological activity of eicosatrienoic acid methyl esters is highly dependent on double bond positions and omega (ω) classification. Key structural analogs include:

Key Differences :

- ω-Classification: The ω-6 (n6) and ω-3 (n3) analogs serve as precursors for pro- and anti-inflammatory eicosanoids, respectively, while the ω-9 (n9) variants are linked to angiogenesis modulation .

- Double Bond Position: Shifting the double bonds alters metabolic pathways.

Analytical Differentiation via GC-MS

Retention times (RT) in GC-MS provide a critical distinction between isomers:

Note: The cis-5,8,11 isomer co-elutes with cis-11,14,17 (n3) on polar columns but is distinguishable using specialized columns or mass spectral fragmentation patterns .

Pharmacological and Metabolic Roles

- cis-5,8,11-Eicosatrienoic Acid Methyl Esters: Angiogenesis Inhibition: Suppresses endothelial cell proliferation, making it a candidate for cancer therapy . Lipoxygenase Inhibition: Acts as a general lipoxygenase inhibitor, modulating inflammatory responses .

- cis-8,11,14-Eicosatrienoic Acid Methyl Esters (n6): Pro-Inflammatory Role: Precursor to prostaglandin E1 (PGE1), implicated in immune responses .

- cis-11,14,17-Eicosatrienoic Acid Methyl Esters (n3): Anti-Inflammatory Potential: Converted to eicosapentaenoic acid (EPA), a substrate for resolvins .

Biological Activity

Cis-5,8,11-eicosatrienoic acid methyl ester (C20H36O2) is a polyunsaturated fatty acid methyl ester derived from eicosatrienoic acid. This compound is notable for its potential biological activities, particularly in the context of human health and disease. It is characterized by three double bonds located at the 5th, 8th, and 11th carbon positions of its hydrocarbon chain, which contribute to its unique biochemical properties.

- Molecular Formula : C21H36O2

- Molecular Weight : 320.51 g/mol

- Structural Characteristics : Contains three cis double bonds, which influence its metabolism and biological functions.

Anti-Inflammatory Effects

Research indicates that cis-5,8,11-eicosatrienoic acid methyl ester exhibits significant anti-inflammatory properties. It is metabolized into various eicosanoids that play crucial roles in inflammatory responses. For instance:

- Eicosanoid Production : This compound can be converted into prostaglandins and leukotrienes, which are vital mediators in inflammation and immune responses .

Cardiovascular Health

Studies have suggested that this fatty acid methyl ester may contribute to cardiovascular health by:

- Vasodilation : It has been shown to induce vasodilation through the production of nitric oxide (NO) and other vasodilatory metabolites .

- Lipid Profile Improvement : Regular consumption may help improve lipid profiles by reducing triglyceride levels and increasing HDL cholesterol .

Neuroprotective Properties

Emerging evidence points towards the neuroprotective effects of cis-5,8,11-eicosatrienoic acid methyl ester:

- Cognitive Function : It may support cognitive function by modulating inflammatory pathways associated with neurodegenerative diseases .

- Neuroinflammation Reduction : The compound's anti-inflammatory properties could be beneficial in reducing neuroinflammation linked to conditions like Alzheimer's disease.

Study on Inflammatory Response

A study published in the Journal of Atherosclerosis and Thrombosis examined the effects of dihomogamma-linolenic acid (DGLA), a precursor to cis-5,8,11-eicosatrienoic acid methyl ester. The results indicated a significant reduction in markers of inflammation in ApoE-deficient mice when treated with DGLA, suggesting a similar potential for cis-5,8,11-eicosatrienoic acid methyl ester .

Cardiovascular Impact Study

Another study investigated the impact of dietary supplementation with eicosatrienoic acids on cardiovascular health. Participants who incorporated these fatty acids into their diets showed improved endothelial function and reduced arterial stiffness, highlighting the cardiovascular benefits associated with these compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Alpha-linolenic acid | Contains three double bonds (9, 12, 15) | Essential fatty acid found in flaxseed oil |

| Gamma-linolenic acid | Contains three double bonds (6, 9, 12) | Precursor for anti-inflammatory eicosanoids |

| Dihomo-gamma-linolenic acid | Contains four double bonds (6, 9, 12, 15) | Important for arachidonic acid synthesis |

| cis-5,8,11-Eicosatrienoic Acid Methyl Ester | Contains three double bonds (5, 8, 11) | Unique metabolic pathways influencing inflammation |

Q & A

Q. What are the recommended methods for stabilizing cis-5,8,11-eicosatrienoic acid methyl ester during extraction and storage?

The free acid form of this compound is highly unstable due to oxidative degradation. To stabilize it, the methyl ester derivative is preferred. For extraction, the Bligh and Dyer method (chloroform-methanol-water system) is widely used to isolate lipids efficiently while minimizing oxidation . Post-extraction, store the methyl ester at -20°C under inert gas (e.g., nitrogen) to prevent autoxidation. For long-term storage, use amber vials and add antioxidants like BHT (0.01% w/v) .

Q. How can cis-5,8,11-eicosatrienoic acid methyl ester be hydrolyzed to its free acid form for biological assays?

Controlled hydrolysis can be achieved using alkaline conditions. Dissolve the methyl ester in methanol and add 0.1 M NaOH (1:1 v/v). Incubate at 37°C for 30 minutes under nitrogen. Neutralize with 0.1 M HCl and extract the free acid using diethyl ether. Verify completion via TLC (silica gel, hexane:ethyl acetate:acetic acid = 80:20:1) .

Q. What chromatographic methods are optimal for quantifying cis-5,8,11-eicosatrienoic acid methyl ester in complex mixtures?

Use gas chromatography (GC) with a polar capillary column (e.g., DB-23, 60 m × 0.25 mm ID) and flame ionization detection. Program the oven temperature from 150°C (hold 2 min) to 240°C at 4°C/min. Compare retention times with certified standards (e.g., TraceCERT® mixtures) . For isomer resolution, employ silver-ion HPLC with a mobile phase of acetonitrile:hexane (99:1) and UV detection at 205 nm .

Advanced Research Questions

Q. How do positional and geometric isomers of cis-5,8,11-eicosatrienoic acid methyl ester affect its biological activity?

Isomer specificity is critical. For example, the cis-8,11,14 isomer (ω-6) and cis-11,14,17 isomer (ω-3) show distinct roles in eicosanoid biosynthesis. To study this, synthesize or isolate isomers using preparative GC or silver-ion chromatography . In cell models (e.g., endothelial cells), compare their anti-angiogenic effects via tube formation assays. The cis-5,8,11 isomer (n-9) inhibits VEGF-induced angiogenesis at IC₅₀ ≈ 10 μM, while ω-3/ω-6 isomers may exhibit opposing effects .

Q. What experimental strategies resolve contradictions in reported anti-inflammatory mechanisms of cis-5,8,11-eicosatrienoic acid derivatives?

Discrepancies often arise from metabolite instability or assay conditions. To address this:

- Standardize hydrolysis protocols : Ensure complete conversion to the free acid (validate via NMR or FTIR) .

- Use pathway-specific inhibitors : Co-treat with COX/LOX inhibitors (e.g., indomethacin, zileuton) to isolate signaling pathways .

- Quantify metabolites : LC-MS/MS can track downstream eicosanoids (e.g., LTA₃, 3-series leukotrienes) to confirm biosynthesis .

Q. How does cis-5,8,11-eicosatrienoic acid methyl ester biosynthesis vary under metal stress in plant models?

In Vigna radiata exposed to chromium (Cr), this compound is uniquely synthesized alongside tetradecanamide, suggesting a stress-responsive lipid remodeling mechanism. To replicate, culture plants in Cr-spiked soil (50–100 ppm), extract lipids via accelerated solvent extraction (ASE), and analyze via GC-MS. Compare with controls using multivariate statistics (PCA or PLS-DA) .

Q. What are the challenges in synthesizing high-purity cis-5,8,11-eicosatrienoic acid methyl ester for mechanistic studies?

Key challenges include:

- Isomer purity : Commercial lots vary in isomer ratios (e.g., 92–97% purity). Use silver-ion chromatography for further purification .

- Stereochemical integrity : Avoid acid-catalyzed esterification; instead, use diazomethane for mild methylation .

- Validation : Confirm structure via ¹H-NMR (δ 5.3–5.4 ppm for cis doublets) and high-resolution MS (calculated [M+H]⁺ = 325.2743) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.